molecular formula C7H8O B083015 2-Ethenyl-5-methylfuran CAS No. 10504-13-9

2-Ethenyl-5-methylfuran

Cat. No.: B083015
CAS No.: 10504-13-9
M. Wt: 108.14 g/mol
InChI Key: LTQOQNQWJBSGPF-UHFFFAOYSA-N
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Description

2-Ethenyl-5-methylfuran is a furan derivative featuring a five-membered aromatic oxygen-containing ring with a methyl group at position 5 and an ethenyl (vinyl) substituent at position 2. Its molecular formula is C₇H₈O, derived from the furan backbone (C₄H₄O) modified by the addition of a methyl (-CH₃) and ethenyl (-CH=CH₂) group.

Preparation Methods

Preparation Methods of 2-Ethenyl-5-methylfuran

Route from 2-Methylfuran

The synthesis of this compound from 2-methylfuran involves sequential functionalization of the furan ring. 2-Methylfuran, a commercially available starting material, is typically produced via vapor-phase hydrogenation of furfural using copper-chromite catalysts .

Formylation and Olefination

The first step employs the Vilsmeier-Haack reaction to introduce a formyl group at the 5-position of 2-methylfuran. This reaction utilizes dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the electrophilic chloroiminium ion, which attacks the electron-rich furan ring . The intermediate 5-formyl-2-methylfuran is isolated in 75–80% yield.

Subsequent Wittig olefination converts the formyl group into an ethenyl moiety. Triphenylphosphine and methyltriphenylphosphonium bromide are common reagents, with yields reaching 68% under optimized conditions . Critical parameters include:

ParameterOptimal ValueImpact on Yield
Temperature80–90°CMaximizes reactivity
SolventTetrahydrofuran (THF)Enhances solubility
Reaction Time4–6 hoursEnsures completion

This route’s main advantage is its straightforward scalability, though purification of intermediates remains labor-intensive.

Route from Furfuryl Acetate

An alternative pathway begins with furfuryl acetate, leveraging its acetyl group as a protective moiety.

Vilsmeier-Haack Formylation

Furfuryl acetate undergoes formylation at the 5-position using DMF and POCl₃, analogous to the 2-methylfuran route. The acetyl group enhances regioselectivity, directing formylation to the desired position . The product, 5-acetoxymethyl-2-vinylfuran, is obtained in 70% yield.

Hydrolysis and Deacetylation

The acetoxy group is hydrolyzed using aqueous sodium hydroxide, yielding 5-hydroxymethyl-2-vinylfuran. Acidic workup (e.g., HCl) facilitates dehydration, forming the final product with 60% overall yield .

Mechanistic Insights

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds via generation of a chloroiminium ion (Cl–C+=NMe2\text{Cl}^- \text{–C}^+ \text{=NMe}_2) from DMF and POCl₃. This electrophile attacks the furan’s 5-position, followed by hydrolysis to yield the formylated product .

DMF+POCl3Cl–C+=NMe2+PO2Cl2\text{DMF} + \text{POCl}3 \rightarrow \text{Cl}^- \text{–C}^+ \text{=NMe}2 + \text{PO}2\text{Cl}2^-

Wittig Reaction Mechanism

The Wittig reagent (e.g., Ph3P=CH2\text{Ph}_3\text{P=CH}_2) reacts with the formyl group to form a betaine intermediate, which collapses into the ethenyl product and triphenylphosphine oxide .

RCHO+Ph3P=CH2RCH=CH2+Ph3P=O\text{RCHO} + \text{Ph}3\text{P=CH}2 \rightarrow \text{RCH=CH}2 + \text{Ph}3\text{P=O}

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Key AdvantageLimitation
2-Methylfuran Route2-Methylfuran68High selectivityRequires toxic POCl₃
Furfuryl Acetate RouteFurfuryl Acetate60Regioselective formylationMulti-step purification

The 2-methylfuran route is preferable for industrial-scale production due to higher yields, whereas the furfuryl acetate route offers better regiocontrol for research applications.

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-5-methylfuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert it into saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the vinyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products Formed:

Scientific Research Applications

Flavoring Agent in Food Industry

2-Ethenyl-5-methylfuran is primarily recognized for its role as a flavoring agent. Its use in food products is regulated due to safety assessments conducted by various health authorities.

Safety and Toxicological Evaluations

Recent evaluations by the European Food Safety Authority (EFSA) have indicated that 2-ethyl-5-methylfuran does not pose significant safety concerns at typical dietary intake levels. The acceptable daily intake was derived based on toxicological studies that established a benchmark dose level (BMDL) of 8.51 mg/kg body weight per day .

Parameter Value
BMDL (mg/kg bw/day)8.51
Safety MarginAdequate

Pharmaceutical Applications

The compound has been identified as a potential intermediate in the synthesis of various pharmaceuticals. Its derivatives can be utilized in the production of drugs aimed at treating conditions such as neuroinflammation and dysentery.

Synthesis Pathways

Research indicates that 2-ethyl-5-methylfuran can be synthesized from precursors like furfural through selective hydrogenation processes. This method enhances the yield of valuable chemical intermediates .

Energy Production

This compound has gained attention as a biofuel alternative due to its higher energy density compared to traditional fuels like ethanol. Its properties make it suitable for blending with gasoline, potentially improving fuel performance characteristics.

Fuel Performance Studies

Studies have shown that using 2-ethyl-5-methylfuran as a fuel component can enhance octane ratings, making it an attractive candidate for future biofuel formulations .

Fuel Property Value
Octane RatingHigher than ethanol
Energy DensityComparable to gasoline

Case Study 1: Synthesis of Value-added Chemicals

A study demonstrated the conversion of furfural into 2-ethyl-5-methylfuran using optimized catalytic processes, achieving yields of up to 96% under specific conditions . This research highlights the compound's potential as a precursor for various industrial chemicals.

Case Study 2: Flavouring Group Evaluation

In an extensive evaluation of flavoring agents, 2-ethyl-5-methylfuran was assessed alongside structurally related compounds for genotoxicity and metabolic safety. The findings support its continued use in food products without adverse health effects at regulated levels .

Mechanism of Action

The mechanism of action of 2-vinyl-5-methylfuran involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can undergo metabolic transformations that lead to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound’s reactivity is influenced by the presence of the vinyl and methyl groups, which can participate in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Acetyl-5-methylfuran (CAS 1193-79-9)

  • Molecular Formula : C₇H₈O₂
  • Molecular Weight : 124.14 g/mol .
  • Physical Properties: Purity ≥98% Refractive Index: 1.511–1.517 (n²⁰D) Density: 1.064–1.070 g/cm³ (d²⁰/₂₀) Solubility: Fully miscible in ethanol .
  • Applications : Used as a flavoring agent in food and fragrance industries due to its acetyl group, which contributes to sweet, caramel-like aromas .
  • Safety : Acid value ≤2.0; contains trace heavy metals .

2-Ethyl-5-methylfuran (CAS 17035-2)

  • Molecular Formula : C₇H₁₀O
  • Molecular Weight : 110.16 g/mol .
  • Physical Properties: Limited data available; structurally analogous to 2-acetyl-5-methylfuran but with reduced polarity due to the ethyl (-CH₂CH₃) group.
  • Safety : Classified as WGK Germany 3 , indicating severe environmental toxicity .

2-Methyl-5-isopropylfuran (CAS 10504-05-9)

  • Molecular Formula : C₈H₁₂O
  • Molecular Weight : 124.18 g/mol .
  • Physical Properties: No specific data provided; the isopropyl (-CH(CH₃)₂) group likely increases hydrophobicity compared to acetyl or ethyl substituents.
  • Applications: Not explicitly stated, but bulky substituents may limit volatility and alter aromatic profiles .

Data Table: Key Properties of Compared Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Physical Properties Applications Safety Profile
2-Acetyl-5-methylfuran 1193-79-9 C₇H₈O₂ 124.14 Refractive index: 1.511–1.517; Soluble in ethanol Flavoring agent Acid value ≤2.0
2-Ethyl-5-methylfuran 17035-2 C₇H₁₀O 110.16 N/A Potential flavoring WGK Germany 3
2-Methyl-5-isopropylfuran 10504-05-9 C₈H₁₂O 124.18 N/A N/A N/A

Research Findings and Trends

Substituent Effects: Acetyl groups (as in 2-acetyl-5-methylfuran) enhance polarity and solubility in ethanol, making them suitable for flavor formulations . Bulkier substituents (e.g., isopropyl) may decrease volatility and limit applications in volatile formulations .

Safety Considerations :

  • 2-Acetyl-5-methylfuran’s trace heavy metal content necessitates purification for food-grade use .
  • 2-Ethyl-5-methylfuran’s environmental toxicity (WGK 3) requires stringent handling protocols .

Market Availability :

  • 2-Acetyl-5-methylfuran is commercially available (e.g., Aldrich Chemical) , while 2-ethyl-5-methylfuran and other analogs are less documented.

Biological Activity

2-Ethenyl-5-methylfuran (C₇H₈O) is an organic compound derived from furan, characterized by a vinyl group and a methyl group attached to the furan ring. Its unique structure allows it to participate in various biological activities, making it a subject of interest in both chemistry and biology. This article explores the biological activity of this compound, including its potential therapeutic effects, mechanisms of action, and relevant research findings.

This compound is notable for its furanic structure, which contributes to its reactivity and interaction with biological systems. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of derivatives with distinct biological properties.

Property Details
Molecular Formula C₇H₈O
Molecular Weight 112.14 g/mol
Functional Groups Vinyl group, methyl group
Structural Features Furan ring

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Interaction : The compound may bind to proteins or enzymes through covalent interactions, potentially altering their function.
  • Biochemical Pathways : It participates in various metabolic pathways due to its furanic structure, which can influence cellular processes.
  • Reactive Intermediates : The compound can form reactive intermediates that interact with cellular components, leading to various biological effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents.

Antioxidant Activity

This compound has been studied for its antioxidant properties. It is believed to scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and diseases related to oxidative stress.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Research indicates that it could induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.

Case Studies

  • Antimicrobial Activity Study
    • A study evaluated the antimicrobial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential .
  • Antioxidant Effects
    • In vitro assays assessed the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests. The compound showed a dose-dependent antioxidant effect, comparable to known antioxidants .
  • Cancer Cell Line Study
    • Research involving human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. This suggests a potential role in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for 2-ethenyl-5-methylfuran derivatives, and how do reaction conditions influence yield?

Level : Basic
Methodological Answer :
A common approach involves Claisen-Schmidt condensation or Heck coupling to introduce the ethenyl group onto the furan ring. For example, palladium-catalyzed cross-coupling reactions between 5-methylfuran derivatives and vinyl halides achieve moderate yields (50–70%) under inert atmospheres . Solvent choice (e.g., DMF vs. THF) and temperature (80–120°C) critically affect regioselectivity. Post-synthesis purification via fractional distillation or preparative HPLC is recommended to isolate isomers .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

Level : Advanced
Methodological Answer :
SAR analysis should focus on substituent effects at the 2- and 5-positions of the furan ring. For instance:

  • Electron-withdrawing groups (e.g., nitro, cyano) at the 2-position increase antiulcer activity by 2–3 fold, as shown in analogs like 5-(2-phenylethenyl)-3(2H)-furanone .
  • Heterocyclic substitutions (e.g., pyridine, thiophene) improve metabolic stability and target affinity. Computational tools like DFT or molecular docking can predict binding interactions with enzymes (e.g., COX-2) .
    Validate predictions using in vitro assays (e.g., cell viability, enzyme inhibition) and compare results with known pharmacophores.

Q. What analytical techniques are most reliable for characterizing this compound purity and structural isomers?

Level : Basic
Methodological Answer :

  • Gas Chromatography (GC) : Use polar columns (e.g., DB-WAX) to resolve isomers. Retention indices (I = 1280–1350) help differentiate 2-ethenyl from 3-ethenyl isomers .
  • NMR Spectroscopy : 1^1H-NMR signals at δ 6.2–6.8 ppm confirm ethenyl protons, while 13^13C-NMR distinguishes substituent positions via ring carbon shifts .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization detects molecular ions (e.g., m/z 136.0524 for C8_8H8_8O2_2) and fragmentation patterns .

Q. How should researchers address contradictions in toxicological data for this compound derivatives?

Level : Advanced
Methodological Answer :
Discrepancies often arise from:

  • Variability in test systems (e.g., rodent vs. human cell lines). Standardize assays using OECD guidelines (e.g., TG 429 for skin sensitization) .
  • Impurity interference : Quantify by-products (e.g., dimers, oxidation products) via LC-MS and correlate their presence with toxicity endpoints .
  • Dose-response inconsistencies : Apply benchmark dose (BMD) modeling to refine NOAEL/LOAEL estimates across studies .

Q. What in vitro models are suitable for evaluating the anti-inflammatory potential of this compound analogs?

Level : Advanced
Methodological Answer :

  • RAW 264.7 Macrophages : Measure LPS-induced NO production; IC50_{50} values <10 μM indicate potency .
  • THP-1 Monocytes : Use ELISA to quantify TNF-α/IL-6 suppression. Include positive controls (e.g., dexamethasone) and validate via Western blot for NF-κB pathway inhibition .
  • 3D Co-culture Models : Simulate tissue-level responses by combining fibroblasts and immune cells in collagen matrices .

Q. How can computational methods predict the environmental fate of this compound derivatives?

Level : Advanced
Methodological Answer :

  • QSAR Models : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) scores. Derivatives with logP >3.5 may pose ecological risks .
  • Molecular Dynamics Simulations : Assess hydrolysis rates in aquatic environments. Polar derivatives (e.g., hydroxylated analogs) degrade faster than hydrophobic ones .
  • Ecotoxicology Databases : Cross-reference with ECOTOX to identify sensitive species (e.g., Daphnia magna) for targeted testing .

Q. What strategies improve the stability of this compound during storage and handling?

Level : Basic
Methodological Answer :

  • Storage : Keep under nitrogen at −20°C in amber vials to prevent oxidation. Add stabilizers (e.g., BHT at 0.01% w/w) to inhibit radical formation .
  • Handling : Use glove boxes for air-sensitive reactions. Monitor degradation via periodic GC analysis; >5% impurity warrants repurification .

Q. How do spectroscopic signatures of this compound vary with solvent polarity?

Level : Basic
Methodological Answer :

  • UV-Vis : λmax_{max} shifts from 260 nm (non-polar solvents like hexane) to 275 nm (polar solvents like methanol) due to π→π* transitions .
  • Fluorescence : Quantum yields decrease in polar solvents (Φ <0.1 in water vs. Φ ~0.3 in THF) .
  • IR Spectroscopy : C=C stretching (1630–1650 cm1^{-1}) broadens in hydrogen-bonding solvents .

Properties

IUPAC Name

2-ethenyl-5-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-3-7-5-4-6(2)8-7/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQOQNQWJBSGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146924
Record name Furan, 2-methyl-5-vinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10504-13-9
Record name Furan, 2-methyl-5-vinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2-methyl-5-vinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethenyl-5-methylfuran
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Ethenyl-5-methylfuran
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2-Ethenyl-5-methylfuran

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